2-Fluoro-6-pyrrolidinopyridine-3-boronic acid
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Overview
Description
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is a chemical compound that belongs to the class of boronic acids. It is characterized by the presence of a fluorine atom at the 2-position, a pyrrolidine ring at the 6-position, and a boronic acid group at the 3-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which has undergone oxidative addition with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Pharmacokinetics
It’s worth noting that boronic acids and their esters can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Given its potential role in the synthesis of various biologically active compounds via suzuki-miyaura cross-coupling reactions , it could contribute to a wide range of biological effects depending on the specific compounds synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can significantly influence the rate of hydrolysis of boronic acids and their esters . Therefore, the compound’s action and stability could be affected by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-pyrrolidinopyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, using diboronic acid esters and palladium catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Alcohols or Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials, such as boron-containing polymers and catalysts.
Biological Research: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Similar structure but lacks the pyrrolidine ring.
2-Fluoropyridine-3-boronic acid: Similar structure but lacks the pyrrolidine ring and has different reactivity.
Pyrrolidinopyridine-3-boronic acid: Similar structure but lacks the fluorine atom.
Uniqueness
2-Fluoro-6-pyrrolidinopyridine-3-boronic acid is unique due to the combination of the fluorine atom, pyrrolidine ring, and boronic acid group. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O2/c11-9-7(10(14)15)3-4-8(12-9)13-5-1-2-6-13/h3-4,14-15H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWHCDNUGZCOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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